molecular formula C10H10ClFN2O B1427977 3-(2-Chloro-6-fluorophenyl)piperazin-2-one CAS No. 1248210-76-5

3-(2-Chloro-6-fluorophenyl)piperazin-2-one

Cat. No. B1427977
M. Wt: 228.65 g/mol
InChI Key: VIYLXNFYRCGFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains a total of 37 bond(s). There are 19 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .

It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Fe-Catalyzed Synthesis of Flunarizine

Research by Shakhmaev et al. (2016) details a Fe-catalyzed synthesis method for Flunarizine, a drug known for its calcium channel-blocking properties, through regioselective metal-catalyzed amination. This process represents a significant advancement in the synthesis of complex piperazine-based compounds, demonstrating the versatility of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one derivatives in pharmaceutical manufacturing Shakhmaev, R. N., Sunagatullina, A., & Zorin, V..

Crystal Structure and Biological Evaluation

Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, showcasing its moderate anthelmintic activity. The study highlights the structural and pharmacological potential of fluoro-substituted piperazine derivatives, indicating their broad applicability in developing new therapeutic agents Sanjeevarayappa, C., Iyengar, P., Kumar, K. E. M., & Suchetan, P..

Pharmacological Applications

Dopamine Uptake Inhibition

Ironside et al. (2002) describe the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, highlighting the drug's potential in treating disorders related to dopamine dysregulation. This research underscores the importance of 3-(2-Chloro-6-fluorophenyl)piperazin-2-one derivatives in the development of central nervous system (CNS) drugs Ironside, M., Sugathapala, P., Robertson, J., Darey, M. C. P., & Zhang, J..

Molecular Docking and Antioxidant Properties

Malík et al. (2017) conducted a comprehensive study on the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing 4´-(substituted phenyl)piperazin-1´-yl fragments. Their findings suggest significant antioxidant potential, which could be leveraged in developing treatments for oxidative stress-related diseases Malík, I., Stanzel, L., Čsöllei, J., & Čurillová, J..

Material Science Applications

Nonlinear Optical Properties

A study by Hosna et al. (2018) on the synthesis and characterization of a new chloranilate compound with 1-(2-fluorophenyl)piperazine reveals its phase transition at 393K, alongside detailed molecular docking analyses. This research indicates the potential of such compounds in the development of materials with specific optical properties Hosna, S., Janzen, D., Mary, Y., Resmi, K. S., Thomas, R., Mohamed, R., & Wajda, S..

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-6-2-1-3-7(12)8(6)9-10(15)14-5-4-13-9/h1-3,9,13H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYLXNFYRCGFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorophenyl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloro-6-fluorophenyl)piperazin-2-one
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3-(2-Chloro-6-fluorophenyl)piperazin-2-one
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3-(2-Chloro-6-fluorophenyl)piperazin-2-one
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3-(2-Chloro-6-fluorophenyl)piperazin-2-one
Reactant of Route 5
3-(2-Chloro-6-fluorophenyl)piperazin-2-one
Reactant of Route 6
Reactant of Route 6
3-(2-Chloro-6-fluorophenyl)piperazin-2-one

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